Pyridine-4-sulfonyl chloride hydrochloride
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Overview
Description
Pyridine-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H4ClNO2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-sulfonyl chloride hydrochloride can be synthesized through the reaction of pyridine-4-sulfonic acid with phosphorus pentachloride. The reaction is typically carried out in a solvent such as dichloromethane under controlled temperature conditions. The reaction proceeds as follows: [ \text{C5H4NO3S} + \text{PCl5} \rightarrow \text{C5H4ClNO2S} + \text{POCl3} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of phosphorus pentachloride to a reaction solution containing pyridine-4-sulfonic acid. The reaction mixture is then subjected to distillation under reduced pressure to purify the product .
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfonamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed:
Sulfonamides: Formed through reduction reactions.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
Pyridine-4-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic acids.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyridine-4-sulfonyl chloride hydrochloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but differs in the position of the sulfonyl chloride group.
Pyridine-2-sulfonyl chloride: Another positional isomer with different reactivity and applications.
Uniqueness: Pyridine-4-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the position of the sulfonyl chloride group, which influences its chemical behavior and applications .
Properties
IUPAC Name |
pyridine-4-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDTZCIVBAUGNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621847 |
Source
|
Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489430-50-4 |
Source
|
Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-4-sulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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